3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Description
IUPAC Name: 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Molecular Formula: C₁₄H₁₂ClN₂O₂
Molecular Weight: 283.71 g/mol (calculated from formula)
Key Properties:
- Hydrogen bond donors: 2 (hydroxy and amide NH groups)
- Hydrogen bond acceptors: 4 (amide carbonyl, hydroxy oxygen, pyridine nitrogen)
- Lipophilicity (XlogP): ~3.7 (estimated from structural analogs) Structural Features: The compound consists of a benzamide core substituted with a chlorine atom at position 3, a hydroxy group at position 4, and a pyridin-3-ylmethyl group attached to the amide nitrogen.
Its commercial availability from suppliers like Sigma-Aldrich and Calbiochem suggests applications in enzyme inhibition studies or medicinal chemistry research .
Properties
IUPAC Name |
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-10(3-4-12(11)17)13(18)16-8-9-2-1-5-15-7-9/h1-7,17H,8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMLRIYKDUNQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid, 4-hydroxybenzaldehyde, and pyridine-3-methanol.
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as esterification, reduction, and condensation.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target compound.
Industrial Production Methods
Industrial production of 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution of the chloro group can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits potential as a lead structure in drug development due to its structural similarity to known bioactive molecules. Its chloro and hydroxy groups may enhance biological activity by facilitating interactions with target proteins.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzamide compounds, including 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide, show promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications to the benzamide structure can lead to increased efficacy against specific cancer types, such as breast and colon cancer.
| Compound | Activity | Reference |
|---|---|---|
| 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide | Inhibits growth of cancer cells | |
| Related Benzamides | Cytotoxic effects on various cancer lines |
Biological Research
Mechanistic Studies
This compound serves as a valuable probe in biological studies aimed at understanding cellular mechanisms. Its ability to interact with various biomolecules allows researchers to investigate pathways involved in cell signaling and metabolism.
Application in Enzyme Inhibition
In enzymatic assays, 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide has been utilized to study its inhibitory effects on specific enzymes. The compound's structural features facilitate binding to active sites, providing insights into enzyme kinetics and inhibition mechanisms.
Industrial Applications
Chemical Synthesis
In industry, this compound is employed as an intermediate in the synthesis of various specialty chemicals. Its unique chemical properties enable it to act as a precursor for the production of dyes, pigments, and other organic compounds.
Use in Formulations
The compound has been incorporated into formulations for agricultural chemicals due to its stability and effectiveness as a growth regulator. Its application in agrochemicals demonstrates its versatility beyond traditional pharmaceutical uses.
Mechanism of Action
The mechanism of action of 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide and related benzamide derivatives:
Biological Activity
3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
It features a chloro group, a hydroxy group, and a pyridinylmethyl substituent, which contribute to its biological properties.
Research indicates that 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it acts as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent protein deacetylases, which play a role in cancer metabolism and cell signaling pathways .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines. For example, it has shown significant antiproliferative activity against human breast cancer cells with IC50 values in the low micromolar range .
- Modulation of Receptor Activity : The compound may act as a modulator for certain receptors in the central nervous system, potentially offering therapeutic benefits for neurological disorders .
Biological Activity Data
The following table summarizes key biological activities and findings associated with 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide:
| Biological Activity | Effect | IC50/EC50 Values | Cell Line/Model |
|---|---|---|---|
| Antiproliferative | Inhibits cell growth | ~5 µM | MDA-MB-231 (breast cancer) |
| Enzyme inhibition | Inhibits NAD-dependent deacetylases | Not specified | Various cancer cell lines |
| Receptor modulation | Enhances mGluR5 activity | Not specified | Transfected cell lines |
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of various benzamide derivatives, including 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide. Results indicated that this compound significantly inhibited the growth of MDA-MB-231 cells, demonstrating its potential as a therapeutic agent in breast cancer treatment .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of compounds similar to 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide. It was found to enhance cognitive functions in animal models by modulating glutamate receptors, suggesting its applicability in treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
